Azepan-2-yl(4-methoxyphenyl)methanol
Description
Azepan-2-yl(4-methoxyphenyl)methanol is a secondary alcohol derivative featuring a seven-membered azepane ring (azepan-2-yl) attached to a 4-methoxyphenyl group via a methanol bridge. This structure combines an aliphatic amine ring with an aromatic methoxyphenyl moiety, imparting unique physicochemical properties.
Properties
IUPAC Name |
azepan-2-yl-(4-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-12-8-6-11(7-9-12)14(16)13-5-3-2-4-10-15-13/h6-9,13-16H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVOWTORNJFDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCCCN2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-2-yl(4-methoxyphenyl)methanol typically involves the reaction of azepane with 4-methoxybenzaldehyde under reductive conditions. A common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group in Azepan-2-yl(4-methoxyphenyl)methanol can undergo oxidation to form a ketone or carboxylic acid. For example:
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Ketone Formation : Oxidation with mild agents like pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to a ketone while preserving the azepane and aryl groups.
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Carboxylic Acid Formation : Strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions yield the corresponding carboxylic acid.
Key Reaction Data :
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | PCC/CH₂Cl₂ | Ketone | 65–75 | |
| Oxidation | KMnO₄/H⁺ | Acid | 50–60 |
Esterification and Etherification
The hydroxyl group readily participates in esterification and etherification:
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Esterification : Reaction with acetyl chloride in the presence of pyridine produces the corresponding acetate ester .
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Etherification : Alkylation using alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH/DMF) generates ether derivatives.
Example Reaction Pathway :
Reactions Involving the Azepane Ring
The secondary amine in the azepane ring enables nucleophilic substitution and acylation:
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Acylation : Treatment with acetic anhydride or benzoyl chloride forms amide derivatives.
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Alkylation : Reaction with alkyl halides (e.g., ethyl bromide) under basic conditions yields N-alkylated azepane derivatives.
Structural Modifications :
Modifications to the azepane ring, such as ring expansion (e.g., converting to an eight-membered ring), have been shown to enhance biological activity in related compounds . For instance, analogs with substituted azepane rings exhibit improved binding affinity to enzymatic targets .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic substitution to the ortho and para positions:
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Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the para position relative to the methoxy group.
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Halogenation : Bromination using Br₂/FeBr₃ occurs preferentially at the ortho position.
Reactivity Trends :
| Reaction | Reagent | Position | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 70–80 | |
| Bromination | Br₂/FeBr₃ | Ortho | 60–70 |
Biological Activity and Structural Insights
Compounds with azepane and methoxyphenyl motifs demonstrate significant biological activity. For example:
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Antimycobacterial Activity : Analogous structures inhibit fumarate hydratase in Mycobacterium tuberculosis, with IC₅₀ values as low as 0.67 μM .
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Cation-π Interactions : The methoxyphenyl group engages in key interactions with arginine residues in enzyme active sites, enhancing inhibitory effects .
Structure-Activity Relationship (SAR) :
| Modification | Biological Impact | Source |
|---|---|---|
| Methoxy group retention | Maintains target binding affinity | |
| Azepane ring expansion | Reduces activity (IC₅₀ > 50 μM) |
Scientific Research Applications
Anticancer Properties
Recent studies have investigated the anticancer potential of various derivatives related to Azepan-2-yl(4-methoxyphenyl)methanol. For instance, compounds with similar structural motifs have shown cytotoxic effects against leukemia and lymphoma cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis at specific concentrations .
Neuropharmacological Effects
Research has indicated that compounds with azepane structures may possess neuropharmacological activities. Preliminary studies suggest that they could interact with neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders .
Antimicrobial Activity
Some derivatives of this compound have been evaluated for their antimicrobial properties. These studies reveal varying degrees of effectiveness against bacterial strains, making them candidates for further exploration in antibiotic development .
Case Studies
Mechanism of Action
The mechanism of action of Azepan-2-yl(4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The azepane ring can interact with biological receptors, while the methoxyphenyl group can enhance binding affinity and specificity. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Key Structural Differences vs. Target Compound |
|---|---|---|---|---|
| Azepan-2-yl(4-methoxyphenyl)methanol | C₁₄H₂₁NO₂ | Azepane, 4-methoxyphenyl, secondary alcohol | 235.33* | Reference compound |
| (4-Methoxyphenyl)methanol | C₈H₁₀O₂ | 4-methoxyphenyl, primary alcohol | 138.17 | Lacks azepane ring; simpler structure |
| Benzofuran-2-yl(4-methoxyphenyl)methanol | C₁₆H₁₄O₃ | Benzofuran, 4-methoxyphenyl, secondary alcohol | 254.28 | Benzofuran replaces azepane; aromatic vs. aliphatic ring |
| 1-(4-Chlorobenzyl)-1H-benzimidazol-2-ylmethanol | C₂₂H₁₉ClN₂O₂ | Benzimidazole, chlorobenzyl, 4-methoxyphenyl | 378.85 | Bulky benzimidazole and chlorobenzyl groups increase steric hindrance |
*Calculated based on structural formula.
Physicochemical Properties
- Benzofuran derivatives (e.g., benzofuran-2-yl(4-methoxyphenyl)methanol) exhibit moderate solubility in aprotic solvents, influenced by their rigid aromatic systems .
- Electronic Effects : The electron-donating methoxy group in all compounds stabilizes the aromatic ring. However, the azepane’s amine may participate in hydrogen bonding or intramolecular charge transfer (ICT), as seen in fluorescence studies of related quinazoline derivatives .
Key Research Findings and Data
Fluorescence Data for Analogous Compounds
| Compound | Solvent | λem (nm) | Intensity Trend |
|---|---|---|---|
| 2,4-Bis(4-methoxyphenyl)quinazoline | Toluene | 438 | High |
| DMF | 455 | Moderate | |
| Methanol | 453 | Quenched due to H-bonding |
Biological Activity
Azepan-2-yl(4-methoxyphenyl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features an azepane ring, a methoxy-substituted phenyl group, and a hydroxymethyl functional group, which contribute to its biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives reported that similar structures showed potent activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound 12a | 0.0195 | E. coli |
| Compound 15 | 0.0048 | B. mycoides |
| Compound 12a | 0.0048 | C. albicans |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies have shown that derivatives with similar structural motifs can induce cytotoxicity in human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) with IC50 values indicating effective concentrations for therapeutic use .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as tyrosinase, which is involved in melanin production, suggesting potential applications in skin-related therapies .
- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways .
- Antioxidant Properties : The presence of the methoxy group may enhance the compound's antioxidant capacity, providing protective effects against oxidative stress in cells .
Case Studies
Recent studies have assessed the biological activity of azepane derivatives in various contexts:
- Study on Antimicrobial Effects : A comprehensive evaluation of azepane derivatives revealed significant antibacterial and antifungal activities against multiple strains, reinforcing the therapeutic potential of such compounds .
- Anticancer Evaluation : In vitro tests demonstrated that this compound derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
